molecular formula C11H11ClN4 B1464489 3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine CAS No. 1251284-17-9

3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine

Cat. No. B1464489
M. Wt: 234.68 g/mol
InChI Key: FFXVSCZWFYZFSW-UHFFFAOYSA-N
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Description

“3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine” is a complex organic compound that contains a pyrazine ring, a pyridine ring, and an amine group . Pyrazines are aromatic compounds that often contribute to the flavor and odor of foods and beverages . Pyridines are also aromatic and are commonly used in the synthesis of pharmaceuticals .

Scientific Research Applications

Intermediates in Synthesis

Compounds structurally related to "3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine" serve as important intermediates in the synthesis of complex molecules. For instance, Zhiyong Hu et al. (2011) discuss a by-product in the synthesis of ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, highlighting the utility of similar compounds in forming intermolecular hydrogen-bonding associations, a fundamental step in creating more complex structures Zhiyong Hu, Huibin Yang, Huan Luo, & Bin Li, 2011.

Development of Agrochemicals

Qiang Yang et al. (2019) detail the development of an insecticidal candidate, demonstrating the role of [3 + 2] cyclization strategies to prepare key intermediates for agrochemicals. This showcases how such compounds can be pivotal in designing novel insecticides with potential benefits for agricultural practices Qiang Yang, Xiaoyong Li, B. Lorsbach, G. Roth, David E. Podhorez, R. Ross, Noormohamed M. Niyaz, A. Buysse, Daniel I. Knueppel, & J. Nissen, 2019.

Anticancer Research

Sean T. Murphy et al. (2011) explored analogues substituted with various amines at the 6-position of the pyrazine ring as potent and selective inhibitors of PDK1. The research highlights the potential application of similar compounds in anticancer therapy by inhibiting specific kinases involved in cancer progression Sean T. Murphy, G. Alton, S. Bailey, S. Baxi, B. Burke, T. Chappie, J. Ermolieff, R. Ferre, S. Greasley, M. Hickey, J. Humphrey, Natasha M. Kablaoui, J. Kath, S. Kazmirski, M. Kraus, Stanley Kupchinsky, J. Li, Laura Lingardo, M. Marx, D. Richter, S. Tanis, K. Tran, W. Vernier, Zhi Xie, M. Yin, & Xiao-hong Yu, 2011.

Material Science

In material science, the structural properties of related compounds are analyzed for their potential in creating new materials with specific functionalities. For example, the crystal structure of a chiral sec-amine was investigated by Adesola A. Adeleke and Bernard Omondi (2022), providing insights into the molecular arrangement that could influence the development of materials with desired optical properties Adesola A. Adeleke & Bernard Omondi, 2022.

Future Directions

The future directions for research on “3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine” would likely depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential use in pharmaceuticals .

properties

IUPAC Name

3-chloro-N-(2-pyridin-4-ylethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c12-10-11(16-8-7-14-10)15-6-3-9-1-4-13-5-2-9/h1-2,4-5,7-8H,3,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXVSCZWFYZFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCNC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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